

The Molecular Architecture of Hexamethyl Tungsten: A Technical Guide

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Compound of Interest

Compound Name: *Hexamethyl tungsten*

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Abstract

Hexamethyl tungsten, $\text{W}(\text{CH}_3)_6$, stands as a landmark molecule in organometallic chemistry, challenging initial predictions of its structure and providing valuable insights into the bonding and geometry of high-coordination number transition metal complexes. First synthesized in 1973 by Wilkinson and Shortland, its molecular geometry was initially presumed to be octahedral.^[1] However, subsequent, more definitive studies employing single-crystal X-ray diffraction, gas-phase electron diffraction, and computational analysis have unequivocally established a distorted trigonal prismatic geometry.^{[1][2]} This guide provides a comprehensive technical overview of the molecular geometry of **hexamethyl tungsten**, detailing the experimental and computational evidence that has shaped our current understanding. It is intended for researchers, scientists, and professionals in drug development and related fields who require a deep understanding of the structural chemistry of this unique compound.

Molecular Geometry and Structure

The most striking feature of **hexamethyl tungsten** is its non-octahedral, distorted trigonal prismatic molecular geometry.^[1] The tungsten atom is coordinated to six methyl groups, with the overall arrangement of the WC_6 core possessing C_{3v} symmetry. When the hydrogen atoms of the methyl groups are considered, the overall molecular symmetry is reduced to C_3 .^{[1][2]}

This structure can be visualized as two parallel triangular faces of methyl carbons, eclipsed with respect to each other, with the tungsten atom situated between them. The distortion from a perfect trigonal prism (D_{3h} symmetry) is significant and arises from two distinct sets of

tungsten-carbon bonds and associated C-W-C bond angles.^[1] One set of three methyl groups is positioned closer to the tungsten atom, forming a smaller triangular face, and exhibits wider C-W-C bond angles. Conversely, the other trio of methyl groups is located further from the tungsten center, defining a larger triangular face, with more acute C-W-C bond angles.^[1]

The deviation from the commonly observed octahedral geometry for six-coordinate complexes is attributed to a second-order Jahn-Teller distortion.^[1]

Quantitative Structural Data

The precise bond lengths and angles of **hexamethyl tungsten** have been determined through single-crystal X-ray diffraction and corroborated by gas-phase electron diffraction and computational studies. The key structural parameters are summarized in the tables below.

Table 1: Bond Lengths in Hexamethyl Tungsten

Bond	Single-Crystal X-ray Diffraction (Å)	Gas-Phase Electron Diffraction (Å)
W-C (shorter)	~2.108	-
W-C (longer)	~2.188	-

Note: Gas-phase electron diffraction provides an average bond length, which is influenced by both the shorter and longer bonds and molecular vibrations.

Table 2: Bond Angles in Hexamethyl Tungsten

Angle	Single-Crystal X-ray Diffraction (°)	Gas-Phase Electron Diffraction (°)
C-W-C (wider)	94-97	-
C-W-C (narrower)	75-78	-

Note: The ranges in the X-ray diffraction data reflect the slight variations observed in the crystal structure.

Experimental and Computational Methodologies

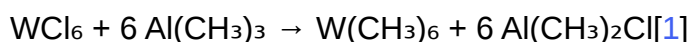
The definitive determination of **hexamethyl tungsten**'s molecular geometry is a result of the synergistic application of single-crystal X-ray diffraction, gas-phase electron diffraction, and computational chemistry.

Synthesis of Hexamethyl Tungsten

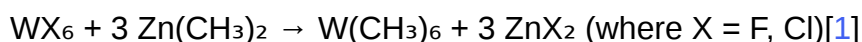
The synthesis of **hexamethyl tungsten** is challenging due to its thermal instability and sensitivity to air and moisture.^[1]

Original Synthesis (Wilkinson and Shortland, 1973): This method involves the reaction of tungsten hexachloride (WCl_6) with methyllithium (CH_3Li) in diethyl ether.^{[1][3]} However, this procedure often results in low and variable yields.^[4] An interesting historical note reveals that trace amounts of oxygen were inadvertently crucial for the success of the original synthesis.^[5]

Improved Synthesis (Wilkinson and Galyer, 1976): A more reliable and higher-yielding synthesis was later developed using trimethylaluminium ($\text{Al}(\text{CH}_3)_3$) as the methylating agent in the presence of trimethylamine.^{[1][6]} The reaction proceeds as follows:



An alternative route utilizing dimethylzinc ($\text{Zn}(\text{CH}_3)_2$) has also been reported:



Single-Crystal X-ray Diffraction

The seminal single-crystal X-ray diffraction study by Seppelt and Pfennig provided the first definitive solid-state structure of **hexamethyl tungsten**.^{[4][7]}

Experimental Protocol:

- Crystal Growth:** Single crystals suitable for X-ray diffraction were obtained by recrystallization from acetone at -90°C .^[7]
- Data Collection:** X-ray diffraction data were collected at a low temperature of -163°C to mitigate thermal decomposition of the highly volatile and unstable compound.^{[2][7]}

- **Structure Solution and Refinement:** The collected diffraction data were processed to solve and refine the crystal structure, revealing the distorted trigonal prismatic geometry. The Cambridge Structural Database (CSD) entry for this structure is ZOSXEK.[7]

Gas-Phase Electron Diffraction

Gas-phase electron diffraction (GED) studies by Volden and coworkers were instrumental in demonstrating that the non-octahedral structure of **hexamethyl tungsten** is an intrinsic property of the molecule and not a result of crystal packing forces.[8]

Experimental Protocol:

- **Sample Introduction:** The highly volatile **hexamethyl tungsten** was introduced into the diffraction apparatus as a gaseous stream through a nozzle.[9]
- **Electron Beam Interaction:** A high-energy electron beam was passed through the gaseous sample, and the resulting diffraction pattern was recorded.[9]
- **Data Analysis:** The diffraction intensities were analyzed to determine the internuclear distances and angles, confirming a trigonal prismatic structure with either D_{3h} or C_{3v} symmetry in the gas phase.[8]

Computational Studies

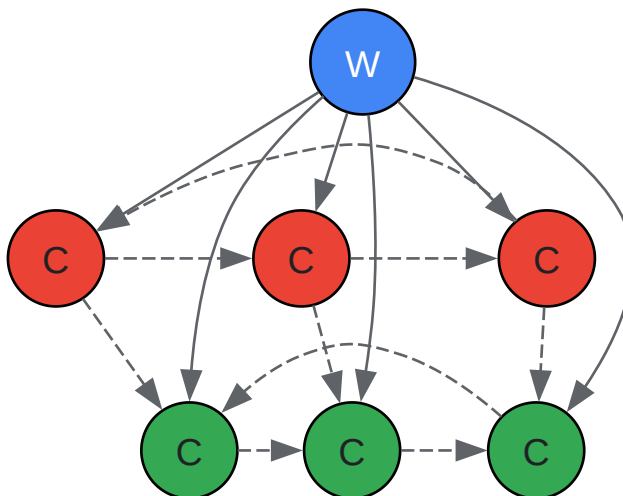
Theoretical calculations, notably by Kaupp, have provided a deeper understanding of the electronic factors favoring the distorted trigonal prismatic geometry.[10][11]

Computational Methodology:

- **Methods:** Ab initio and density functional theory (DFT) calculations were employed to determine the equilibrium structure of **hexamethyl tungsten**. [10][11]
- **Key Findings:** These calculations confirmed that the distorted trigonal prism with C_3 symmetry is the energy minimum structure. A regular trigonal prismatic geometry (D_{3h}) was found to be a transition state at a slightly higher energy (approximately 20 kJ/mol). [2][10][11] The inclusion of electron correlation was crucial for accurately predicting the structure.[12]

Visualizations

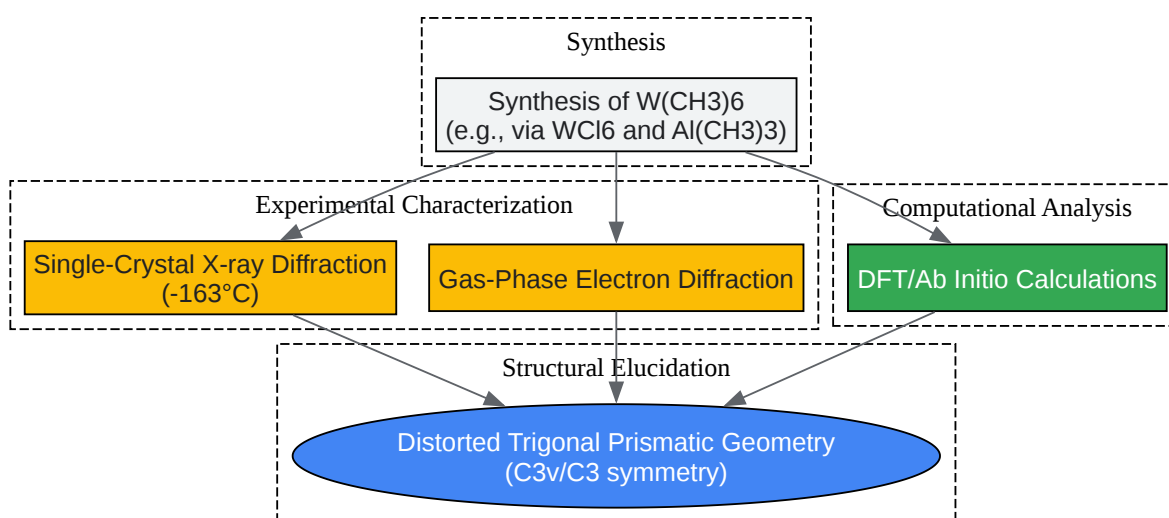
Molecular Structure of Hexamethyl Tungsten



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Caption: Distorted trigonal prismatic geometry of $\text{W}(\text{CH}_3)_6$.

Experimental Workflow for Structure Determination



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Caption: Workflow for determining $W(CH_3)_6$ molecular geometry.

Conclusion

The molecular geometry of **hexamethyl tungsten** is a compelling example of how advanced experimental and computational techniques can overturn long-held assumptions in chemistry. Its distorted trigonal prismatic structure, a departure from the expected octahedral arrangement, has spurred significant interest in the factors governing the geometries of high-coordination number d^0 transition metal complexes. The detailed structural data and methodologies presented in this guide provide a solid foundation for researchers and professionals working with this and related organometallic compounds.

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